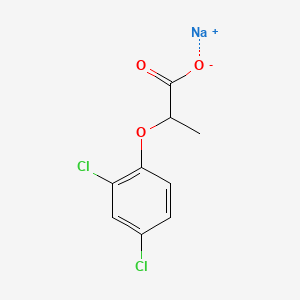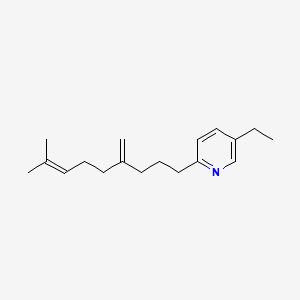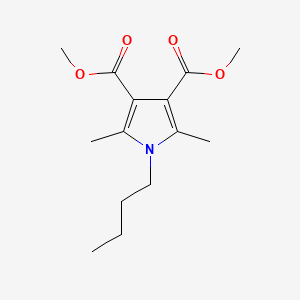
Phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- is a specialized organophosphorus compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- typically involves the esterification of phosphinic acid derivatives with appropriate alcohols under controlled conditions. The reaction may require catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The optimal reaction conditions, including temperature, reaction time, and acid concentration, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phosphinic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted phosphinic acid esters.
Applications De Recherche Scientifique
Phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acid derivatives: Similar in structure but differ in the oxidation state of phosphorus.
Phosphonates: Contain a P-C bond instead of a P-O bond.
Phosphates: Have a higher oxidation state of phosphorus and different reactivity.
Uniqueness
Phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
141931-17-1 |
|---|---|
Formule moléculaire |
C8H18NO3PS |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
1-[[(R)-methylsulfinyl]-propan-2-yloxyphosphoryl]pyrrolidine |
InChI |
InChI=1S/C8H18NO3PS/c1-8(2)12-13(10,14(3)11)9-6-4-5-7-9/h8H,4-7H2,1-3H3/t13?,14-/m1/s1 |
Clé InChI |
VOJPTGYHALOHFT-ARLHGKGLSA-N |
SMILES isomérique |
CC(C)OP(=O)(N1CCCC1)[S@@](=O)C |
SMILES canonique |
CC(C)OP(=O)(N1CCCC1)S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


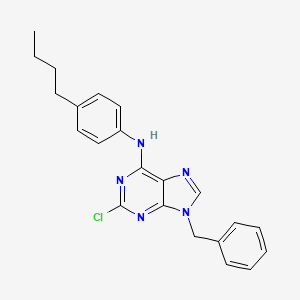
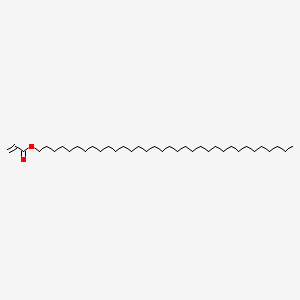
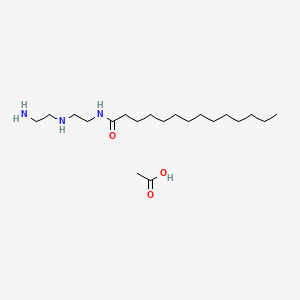

![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)
![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)
